Product packaging for 1-Decyloxy-4-iodobenzene(Cat. No.:CAS No. 93144-80-0)

1-Decyloxy-4-iodobenzene

Cat. No.: B8694285
CAS No.: 93144-80-0
M. Wt: 360.27 g/mol
InChI Key: DVOCKTGXOLQSOR-UHFFFAOYSA-N
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Description

Context within Organohalogen Chemistry and Aryl Ethers

1-Decyloxy-4-iodobenzene is a member of two significant classes of organic compounds: organohalogen compounds and aryl ethers. Organohalogen compounds are characterized by the presence of at least one halogen atom bonded to a carbon atom, while aryl ethers feature an ether linkage to an aromatic ring. The dual functionality of this compound, possessing both a reactive iodine atom and a long decyloxy chain attached to a benzene (B151609) ring, makes it a versatile building block in organic synthesis. The carbon-iodine bond is the least stable among the carbon-halogen bonds, rendering it a prime site for various cross-coupling reactions.

Significance of Long-Chain Alkyl Aryl Ethers in Molecular Design

The presence of a long-chain alkyl group, such as the decyloxy group in this compound, is a key feature in molecular design for advanced functional materials. google.com These long alkyl chains impart hydrophobicity and can influence the solubility of the molecule in various solvents. Furthermore, they play a crucial role in directing the self-assembly of molecules, leading to the formation of ordered supramolecular structures like liquid crystals and thin films. beilstein-journals.orgd-nb.info The ability to tailor the length and nature of the alkyl chain allows for fine-tuning of the material's physical properties, such as its melting point, mesomorphic behavior, and electronic characteristics. d-nb.info

Overview of this compound as a Strategic Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of a wide array of more complex organic molecules. Its utility stems from the reactivity of the aryl iodide group, which readily participates in a variety of palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Notable examples of its application include:

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide. This compound is frequently used as the aryl halide partner to introduce the 4-decyloxyphenyl moiety into conjugated systems, which are of interest for their optical and electronic properties. clockss.orgresearchgate.netwikiwand.comnrochemistry.comorganic-chemistry.orgmdpi.com

Suzuki Coupling: In this reaction, an organoboron compound is coupled with an organohalide. This compound can be reacted with various boronic acids to form biaryl structures, which are common motifs in liquid crystals and organic light-emitting diodes (OLEDs). clockss.orglibretexts.orgxisdxjxsu.asiaresearchgate.net

Heck Coupling: This reaction couples an alkene with an aryl halide. The use of this compound allows for the introduction of the 4-decyloxyphenyl group onto an olefinic double bond, leading to the synthesis of substituted styrenes and other vinylarenes. wikipedia.orggoogle.comnih.govchemrxiv.orgrug.nl

Ullmann Condensation: This copper-catalyzed reaction is used to form aryl ethers and aryl amines. This compound can be coupled with phenols or amines to generate more complex diaryl ethers or triarylamines, respectively. beilstein-journals.orgresearchgate.netnih.govwikipedia.orgslideshare.netorganic-chemistry.orgmdpi.com

The following table provides a summary of the physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₆H₂₅IO
Molecular Weight 360.27 g/mol
Appearance White to off-white solid
Melting Point 35-38 °C
Boiling Point 185 °C at 0.5 mmHg
CAS Number 37933-78-3

Interdisciplinary Relevance in Advanced Functional Materials Science

The synthetic versatility of this compound directly translates to its importance in the interdisciplinary field of advanced functional materials science. The molecules synthesized from this intermediate often exhibit unique properties that are desirable for a range of applications.

Liquid Crystals: The rigid aromatic core and the flexible long alkyl chain of molecules derived from this compound are characteristic features of calamitic (rod-shaped) liquid crystals. beilstein-journals.orgresearchgate.net These materials have applications in display technologies and optical switching devices.

Organic Electronics: The introduction of the 4-decyloxyphenyl group can influence the packing and electronic properties of organic semiconductors. Derivatives of this compound have been incorporated into hole transport materials for perovskite solar cells and as components of conjugated polymers for organic electronics. rsc.orgmdpi.com

Polymers: this compound is a monomer that can be used in polymerization reactions to create polymers with specific functionalities. For instance, it has been used in the synthesis of polyacetylenes and other conjugated polymers. bohrium.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25IO B8694285 1-Decyloxy-4-iodobenzene CAS No. 93144-80-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93144-80-0

Molecular Formula

C16H25IO

Molecular Weight

360.27 g/mol

IUPAC Name

1-decoxy-4-iodobenzene

InChI

InChI=1S/C16H25IO/c1-2-3-4-5-6-7-8-9-14-18-16-12-10-15(17)11-13-16/h10-13H,2-9,14H2,1H3

InChI Key

DVOCKTGXOLQSOR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)I

Origin of Product

United States

Synthetic Methodologies for 1 Decyloxy 4 Iodobenzene and Analogous Alkyl Aryl Iodides

Direct Iodination Strategies

Direct iodination involves the introduction of an iodine atom onto an existing decyloxybenzene (B3051609) ring. This method is often favored for its atom economy and straightforward approach.

Iodination of Decyloxybenzene Precursors

The direct iodination of decyloxybenzene can be achieved using various iodinating agents. A common challenge in the direct iodination of activated aromatic rings is controlling the reaction to prevent multiple substitutions and to achieve the desired regioselectivity. ajol.info The decyloxy group is an ortho-, para-directing activator, meaning the iodine will preferentially add to the positions ortho or para to the ether linkage. Due to steric hindrance from the long decyl chain, the para-substituted product, 1-decyloxy-4-iodobenzene, is typically the major product.

A variety of reagents and conditions have been developed for the effective iodination of activated aromatic compounds. These often involve the use of molecular iodine in the presence of an oxidizing agent to generate a more electrophilic iodine species. researchgate.net For instance, systems like iodine with periodic acid or N-iodosuccinimide (NIS) in the presence of an acid catalyst are commonly employed. researchgate.netorgsyn.org The reaction of decyloxybenzene with NIS and a catalytic amount of trifluoroacetic acid provides an efficient route to the desired product under mild conditions. researchgate.net

Reagent SystemConditionsOutcome
I₂ / H₅IO₆Acetic acid, heatEffective iodination of activated arenes. orgsyn.org
N-Iodosuccinimide (NIS) / Trifluoroacetic acid (catalytic)Room temperatureHigh yield, regioselective para-iodination. researchgate.net
I₂ / F-TEDA-BF₄ (Selectfluor)Mild conditionsHigh regioselectivity for less sterically hindered positions. organic-chemistry.org

Regioselective Iodination Techniques

Achieving high regioselectivity is crucial in the synthesis of specifically substituted aryl iodides. For activated systems like decyloxybenzene, the para position is electronically and sterically favored for electrophilic substitution. Several methods have been developed to enhance this inherent selectivity. dntb.gov.ua

The use of specific catalyst systems can further control the position of iodination. For example, the combination of potassium iodide in dimethyl sulfoxide (B87167) (DMSO) with aqueous hydrochloride has been shown to be effective for the regioselective iodination of activated arenes. dntb.gov.ua Similarly, employing sterically bulky iodinating agents can favor substitution at the less hindered para position.

Use of Iodine Monochloride in Aryl Ether Iodination

Iodine monochloride (ICl) is a potent electrophilic iodinating agent that readily reacts with electron-rich aromatic compounds like aryl ethers. nih.gov The reaction is typically rapid and can be conducted under mild conditions. Due to the high reactivity of ICl, it is often generated in situ or used with caution to avoid over-iodination. The polarity of ICl (I⁺Cl⁻) makes the iodine atom highly electrophilic, leading to efficient substitution on the activated aromatic ring. For decyloxybenzene, the reaction with iodine monochloride would be expected to yield primarily the 4-iodo derivative. researchgate.net

Etherification Routes

An alternative synthetic strategy involves forming the ether linkage after the iodine atom is already in place on the aromatic ring. This is typically accomplished through a Williamson ether synthesis or related etherification methods.

Reaction of p-Iodophenol with Decyl Halide Derivatives

The Williamson ether synthesis is a classic and versatile method for preparing ethers. masterorganicchemistry.comyoutube.com In the context of synthesizing this compound, this involves the reaction of the sodium or potassium salt of p-iodophenol with a decyl halide, such as decyl bromide or decyl iodide. unirioja.es The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile and displaces the halide from the decyl chain. libretexts.org

The synthesis typically involves deprotonating p-iodophenol with a suitable base, such as sodium hydride or potassium carbonate, to form the more nucleophilic phenoxide. This is then reacted with the decyl halide in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). unirioja.es

ReactantsBaseSolventProduct
p-Iodophenol, Decyl bromideK₂CO₃Acetone/DMFThis compound unirioja.es
p-Iodophenol, Decyl iodideNaHTHFThis compound

This method is advantageous as it unambiguously places the iodine atom at the 4-position of the benzene (B151609) ring, avoiding any issues of regioselectivity during the iodination step. The starting material, p-iodophenol, is commercially available or can be readily prepared from p-aminophenol. orgsyn.org

Preparation of ω-Bromoalkyl Aryl Ethers as Intermediates

A related etherification strategy involves the preparation of ω-bromoalkyl aryl ethers as intermediates. core.ac.uk While the direct synthesis of this compound involves a decyl group, this methodology is relevant for creating analogous structures with different alkyl chain lengths or functionalities. In this approach, a phenol (B47542) is reacted with a dibromoalkane under basic conditions to form a bromoalkoxybenzene. This intermediate can then undergo further reactions. For the specific synthesis of this compound, a more direct Williamson ether synthesis as described in 2.2.1 is generally more efficient.

Multi-Step Synthesis of Functionalized Decyloxy-Iodobenzenes

The introduction of additional functional groups onto the decyloxy-iodobenzene scaffold often requires multi-step synthetic sequences. These routes allow for the precise construction of molecules with tailored electronic and physical properties. Such functionalized compounds are valuable building blocks, for instance, in the development of hole transport materials and liquid crystals. nih.govnii.ac.jp The general strategy often involves synthesizing a core structure and then modifying it in subsequent steps. youtube.com

A common approach begins with the etherification of a substituted phenol, followed by iodination, or vice-versa. For example, the synthesis of 1,2-Bis(decyloxy)-4-iodobenzene, a disubstituted analog, demonstrates a typical multi-step process. This synthesis starts with the double O-alkylation of catechol with 1-bromodecane (B1670165) to yield 1,2-bis(decyloxy)benzene. Subsequent iodination of this intermediate produces the final functionalized product. nih.govmdpi.com

Another illustrative example is the synthesis of 1-[10-(cyclohexylphenoxy)decyloxy]-4-iodobenzene. This complex molecule is prepared by reacting p-iodophenol with the previously synthesized 1-(10-bromodecyloxy)-4-cyclohexylbenzene in the presence of a base like potassium carbonate. nii.ac.jp This method highlights how pre-functionalized building blocks can be combined to create more complex structures.

Table 1: Examples of Multi-Step Synthesis for Functionalized Decyloxy-Iodobenzenes

Starting Material(s) Key Reagents Intermediate(s) Final Product Reference(s)
Catechol, 1-Bromodecane KOH, Ethanol 1,2-Bis(decyloxy)benzene 1,2-Bis(decyloxy)-4-iodobenzene nih.govmdpi.com
p-Iodophenol, 1-(10-bromodecyloxy)-4-cyclohexylbenzene K₂CO₃, DMF Not Applicable 1-[10-(Cyclohexylphenoxy)decyloxy]-4-iodobenzene nii.ac.jp

Atom-Economic and Sustainable Synthesis Approaches

In line with the principles of green and sustainable chemistry, significant research has focused on developing more efficient and environmentally benign methods for synthesizing aryl iodides, including this compound. eurekalert.org These approaches aim to minimize waste, reduce the use of hazardous or rare materials like transition metal catalysts, and lower energy consumption. eurekalert.orgpcimag.com

Other innovative, transition-metal-free activation methods for the aryl-iodide bond are also gaining traction: eurekalert.orgacs.org

Base-Promoted Dissociation: Activation of the C-I bond using strong bases. acs.org

Photoinduced Activation: Using light to facilitate the reaction, often under mild conditions. acs.org

Electrochemical and Electrophotochemical Activation: Employing electricity, sometimes in combination with light, to drive the transformation, which can reduce the need for chemical reagents. acs.orgrsc.org

One-pot syntheses represent another cornerstone of sustainable chemistry. A notable green method for preparing aryl iodides involves the diazotization of aromatic amines. In a one-pot process, an aryl amine can be treated with tert-butyl nitrite (B80452) in the presence of saccharin (B28170) and an iodide source (like tetraethylammonium (B1195904) iodide) to yield the corresponding aryl iodide. nih.gov This method is cost-effective, uses commercially available and relatively safe reagents, and reduces waste by allowing for the partial recovery of reagents. nih.gov

Furthermore, the use of iodine as a catalyst in combination with a green oxidant like hydrogen peroxide in an aqueous medium exemplifies a highly atom-economical approach for certain transformations. rsc.org While not a direct synthesis of this compound, these principles guide the development of future sustainable routes. The development of palladium-catalyzed coupling reactions using triarylbismuth reagents has also been explored as a more atom-economic alternative, as these reagents can potentially transfer all three aryl groups. researchgate.net

Table 2: Overview of Sustainable Synthesis Strategies for Aryl Iodides

Strategy Key Features Advantages Reference(s)
Hypervalent Iodine Chemistry Use of diaryliodonium salts; in situ generation of active species. Transition-metal-free, potential for iodide byproduct recycling, high functional group tolerance. eurekalert.orgpcimag.comacs.orgnih.gov
One-Pot Diazotization Conversion of aryl amines to aryl iodides using TBN, saccharin, and TEAI. Metal-free, cost-effective, reduced waste generation, safe. nih.gov
Alternative Activation Methods Base-promoted, photoinduced, or electrochemical activation of the C-I bond. Avoids transition metals, often uses mild conditions, reduces reagent use. eurekalert.orgacs.orgrsc.org
Iodine-Catalyzed Reactions Use of I₂ as a catalyst with H₂O₂ as a green oxidant in water. Highly atom-economic, metal-free, uses inexpensive and green reagents. rsc.org

Reactivity and Advanced Transformations of 1 Decyloxy 4 Iodobenzene

Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different chemical groups with the aid of a metal catalyst. For 1-decyloxy-4-iodobenzene, the aryl iodide moiety is an excellent electrophile for such transformations, particularly those catalyzed by palladium.

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. nih.gov This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of conjugated systems due to its reliability and functional group tolerance. nih.govresearchgate.net For this compound, this reaction provides a direct route to arylene ethynylene structures, which are key components in molecular electronics and organic photonics.

The coupling of this compound with various ethynylbenzene derivatives allows for the precise construction of well-defined π-conjugated molecules. The long decyloxy chain imparts solubility to the resulting products, which is often a challenge for larger, rigid conjugated systems. The reaction proceeds by the coupling of the aryl iodide with a terminal alkyne, such as 1-ethynyl-4-alkoxybenzene, under standard Sonogashira conditions. rri.res.in The general scheme involves a palladium(0) catalyst, a copper(I) salt (like CuI), and an amine base (such as triethylamine (B128534) or diisopropylamine).

A typical reaction might involve the coupling of this compound with phenylacetylene. The conditions for such reactions have been extensively studied, often utilizing catalysts like Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and CuI.

Reactant 1Reactant 2Catalyst SystemBaseSolventProduct
This compoundPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF/Toluene1-Decyloxy-4-(phenylethynyl)benzene
This compound1-Ethynyl-4-methoxybenzenePd(OAc)₂ / PPh₃ / CuIPiperidineDMF1-Decyloxy-4-((4-methoxyphenyl)ethynyl)benzene
4-IodoacetophenonePhenylacetyleneFeCl₃·6H₂O / 1,10-phenanthrolineK₃PO₄Water4-(Phenylethynyl)acetophenone nih.gov

This table presents illustrative examples based on typical Sonogashira reaction conditions. The last entry shows an iron-catalyzed variant for a related substrate. nih.gov

The Sonogashira reaction is a cornerstone in the synthesis of conjugated polymers, particularly poly(arylene ethynylene)s (PAEs). bohrium.com These materials are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. nih.gov The step-growth polymerization of a di-iodinated monomer with a di-ethynyl monomer via Sonogashira coupling allows for the creation of high molecular weight polymers. bohrium.commdpi.com

This compound can be used as a chain-terminating agent (end-capper) in these polymerizations to control the molecular weight and to functionalize the polymer chain ends. Alternatively, a related monomer, such as 1,4-diiodo-2,5-bis(decyloxy)benzene, can be polymerized with a di-alkyne like 1,4-diethynylbenzene (B1207667) to produce a fully conjugated polymer with solubilizing decyloxy side chains. The synthesis of poly(1,4-bis(dodecyloxy)-2,5-diethynylbenzene) highlights a similar approach, demonstrating the utility of long alkoxy chains in creating processable conjugated polymers. researchgate.net

The polymerization is typically carried out using a palladium-copper co-catalyst system. bohrium.com The properties of the resulting polymer, such as its conjugation length, solubility, and solid-state packing, are directly influenced by the nature of the monomers used. The presence of the decyloxy group is crucial for ensuring solubility in common organic solvents, facilitating characterization and device fabrication. nih.govmdpi.com

Palladium-catalyzed arylation reactions are fundamental transformations for creating carbon-carbon bonds between an aryl halide and an arene or a C-H bond of another molecule (Direct Arylation). thieme-connect.de this compound serves as an excellent coupling partner in these reactions due to the high reactivity of the C-I bond. These reactions offer a powerful alternative to traditional cross-coupling reactions that require pre-functionalized organometallic reagents.

One of the most significant advancements in this area is the α-arylation of carbonyl compounds. Esters, ketones, and amides can be directly arylated at their α-position using an aryl halide like this compound in the presence of a palladium catalyst and a suitable base. nih.gov Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the reaction, which can proceed with high selectivity for mono-arylation. nih.gov

Carbonyl CompoundAryl HalideCatalyst SystemBaseProduct Example
tert-Butyl acetateThis compoundPd(OAc)₂ / Buchwald ligandLiHMDStert-Butyl 2-(4-(decyloxy)phenyl)acetate
CyclohexanoneThis compoundPd₂(dba)₃ / XPhosNaOtBu2-(4-(decyloxy)phenyl)cyclohexanone
α,β-Unsaturated KetoneAryl BromidePd(OAc)₂ / PPh₃Cs₂CO₃γ-Arylated Product thieme-connect.de

This table illustrates the scope of palladium-catalyzed arylation reactions applicable to this compound, with the last entry showing a related reaction for γ-arylation. thieme-connect.de

The reaction mechanism typically involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by the formation of a palladium enolate and subsequent reductive elimination to yield the α-arylated product. These methods provide access to a wide range of valuable intermediates for pharmaceuticals and materials science. nih.govrsc.org

The formation of carbon-sulfur bonds is crucial for the synthesis of many biologically active compounds and materials. The cross-coupling of aryl halides with thiols or their synthetic equivalents, known as thiolation or thioetherification, provides a direct method for creating aryl thioethers.

Transition metals, particularly palladium and copper, are effective catalysts for the coupling of aryl iodides like this compound with a variety of sulfur nucleophiles. eie.gr These reactions can be performed with thiols, disulfides, or other sulfur sources. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions, such as the formation of homocoupled products.

For instance, the coupling of an aryl iodide with a thiol can be achieved using a palladium catalyst, often in the presence of a base to generate the thiolate in situ. Copper-catalyzed systems are also widely used and can sometimes offer advantages in terms of cost and reactivity. While transition metals are common, metal-free, visible-light-promoted C-S cross-coupling methods have also been developed as a more sustainable alternative. nih.gov

Aryl HalideSulfur SourceCatalyst SystemBaseProduct Example
This compoundDodecanethiolPd(OAc)₂ / XantphosCs₂CO₃1-(Decyloxy)-4-(dodecylthio)benzene
Iodobenzene (B50100)Dimethyldisulfide / Zinc[Ni(II) Complex]-Phenyl methyl sulfide (B99878) researchgate.net
This compoundThiophenolCuI / LigandK₂CO₃(4-(Decyloxy)phenyl)(phenyl)sulfane

This table shows representative conditions for C-S bond formation. The second entry demonstrates a nickel-catalyzed thiolation of iodobenzene. researchgate.net

The development of these C-S coupling methodologies has significantly expanded the synthetic utility of aryl iodides, allowing for the incorporation of sulfur-containing functional groups into complex molecular architectures.

Carbon-Sulfur Bond Formation (Thiolation of Aryl Iodides)

Electrochemical Thiolation Approaches

Electrochemical methods offer a green and efficient alternative to traditional chemical processes for the formation of carbon-sulfur bonds. While specific studies on the electrochemical thiolation of this compound are not extensively documented in the reviewed literature, the general principles of electrochemical arylation of thiols with aryl iodides are well-established. These reactions typically proceed via the electrochemical reduction of the aryl iodide at the cathode to generate a highly reactive aryl radical anion or aryl radical. This intermediate then reacts with a thiol or disulfide to form the corresponding aryl thioether.

In a typical setup, a divided or undivided electrochemical cell is used with a constant current or controlled potential. The reaction mixture would contain this compound, a suitable thiol (R-SH), a supporting electrolyte, and a solvent. The process avoids the need for stoichiometric chemical oxidants or reductants, often leading to cleaner reaction profiles and easier purification. For instance, the electrochemical thiolation of iodobenzene with dimethyldisulfide has been demonstrated to be catalytically competent in the presence of a nickel complex in DMF, showcasing the potential for such transformations. researchgate.net

Chemoselective Arylation with Diverse Nucleophiles

This compound can be a precursor to hypervalent iodine reagents, such as diaryliodonium salts, which are excellent electrophilic arylating agents. These salts can participate in chemoselective arylation reactions with a wide variety of nucleophiles, including amines, alcohols, and thiols. The chemoselectivity of these reactions is a significant advantage, allowing for the arylation of one functional group in the presence of others. d-nb.info

The arylation process using a diaryliodonium salt derived from this compound would involve the transfer of the 4-decyloxyphenyl group to a nucleophile. The reactivity and selectivity of these reactions can be tuned by the choice of the counter-ion and the other aryl group on the iodonium (B1229267) salt. For example, unsymmetrical diaryliodonium salts are often used to selectively transfer the more electron-rich or less sterically hindered aryl group. d-nb.info While the broader applications of diaryliodonium salts in arylation are well-documented, specific examples detailing the chemoselective arylation of diverse nucleophiles using a hypervalent iodine reagent derived solely from this compound are not prevalent in the surveyed literature. However, the general reactivity patterns suggest its utility in such transformations.

Hypervalent Iodine Chemistry Derived from this compound

Hypervalent iodine compounds are molecules in which an iodine atom formally possesses more than eight valence electrons. arkat-usa.orgorganic-chemistry.org These reagents, particularly in the iodine(III) and iodine(V) oxidation states, have gained significant prominence as versatile and environmentally benign alternatives to heavy metal-based reagents in organic synthesis. arkat-usa.orgnih.gov Their reactivity is characterized by processes such as oxidative addition, reductive elimination, and ligand coupling, which are reminiscent of transition metal chemistry. acs.org this compound, with its iodo-substituent, is an ideal starting material for the synthesis of various hypervalent iodine(III) reagents. nih.gov

Generation of Hypervalent Iodine(III) Reagents

The synthesis of hypervalent iodine(III) reagents from this compound typically involves the oxidation of the iodine atom. arkat-usa.org This can be achieved using a variety of oxidizing agents, leading to the formation of compounds such as diacetoxyiodo derivatives and aryliodonium salts. These resulting hypervalent iodine compounds are often stable, crystalline solids that can be isolated and stored. nih.govdiva-portal.org

Formation of Diacetoxyiodo Derivatives

The oxidation of this compound in the presence of acetic acid yields the corresponding (diacetoxyiodo)arene, namely 1-(diacetoxyiodo)-4-decyloxybenzene. This transformation can be accomplished using various oxidants. A common and effective method involves the use of peracetic acid. orgsyn.orgwikipedia.org Other oxidizing systems, such as sodium perborate (B1237305) in acetic anhydride (B1165640) or electrochemical oxidation, have also been employed for the synthesis of (diacetoxyiodo)arenes. nsf.gov These diacetoxyiodo derivatives are valuable synthetic intermediates, often used in oxidative functionalizations and as precursors for other hypervalent iodine reagents. nih.gov

Table 1: Representative Synthetic Approaches to (Diacetoxyiodo)arenes
Starting MaterialOxidant/ReagentsSolventConditionsProductReference
IodobenzenePeracetic acidAcetic acid30°C, 30-40 min(Diacetoxyiodo)benzene orgsyn.org
Iodoarenesm-Chloroperbenzoic acid (m-CPBA)Dichloromethane (DCM)Room Temperature(Diacetoxyiodo)arenes nih.gov
IodobenzeneAcetaldehyde, O₂1,2-Dichloroethane (DCE)Not specified(Diacetoxyiodo)benzene nsf.gov
Synthesis of Aryliodonium Salts

Aryliodonium salts are another important class of hypervalent iodine(III) compounds that can be synthesized from this compound. These salts typically consist of a diaryliodonium cation, [Ar-I-Ar']+, and a non-nucleophilic anion, such as triflate or tetrafluoroborate. One-pot synthetic procedures are often favored for their efficiency. beilstein-journals.orgorganic-chemistry.org For instance, the reaction of an iodoarene with another aromatic compound in the presence of an oxidant like m-CPBA and a strong acid such as toluenesulfonic acid or trifluoromethanesulfonic acid can directly yield the corresponding diaryliodonium salt. diva-portal.org

In the context of this compound, it could react with another arene (e.g., mesitylene (B46885) or anisole) to form an unsymmetrical diaryliodonium salt. Alternatively, it could react with another molecule of itself to form a symmetrical bis(4-decyloxyphenyl)iodonium salt. These salts are powerful arylating agents. rsc.org

Table 2: General Methods for the Synthesis of Diaryliodonium Salts
IodoareneAreneReagentsSolventAnionReference
Aryl IodideArenem-CPBA, TsOH·H₂OToluene/TFETosylate diva-portal.org
Aryl IodideAreneOxone, H₂SO₄DichloromethaneBromide (after workup) beilstein-journals.org
Aryl Iodide2,4,6-Trimethoxybenzenem-CPBA, p-TsOHDichloromethaneTosylate organic-chemistry.org

Ligand Coupling Reactions

A key feature of the reactivity of hypervalent iodine(III) compounds, such as those derived from this compound, is their ability to undergo ligand coupling reactions. core.ac.uk In these reactions, two ligands attached to the iodine center couple to form a new molecule, with the iodine being reduced from I(III) to I(I). This process is a type of reductive elimination.

For a diaryliodonium salt containing the 4-decyloxyphenyl group, ligand coupling with a nucleophile (Nu⁻) would result in the formation of a new C-Nu bond, yielding 4-decyloxy-substituted aromatic compounds. The other aryl group on the iodine acts as a leaving group, typically as an iodoarene. The choice of the nucleophile can be broad, encompassing C-, N-, O-, and S-based nucleophiles. d-nb.info This reactivity makes hypervalent iodine reagents powerful tools for the construction of complex molecular architectures under mild conditions. The efficiency and selectivity of the ligand coupling can be influenced by the nature of the ligands, the counter-ion, and the reaction conditions. d-nb.infocore.ac.uk

Intramolecular Aryl Migration Pathways

Intramolecular aryl migration represents a class of sophisticated rearrangements where an aryl group moves from one atom to another within the same molecule. For a substrate like this compound, such pathways can be triggered to construct complex molecular architectures.

One notable pathway is the radical-mediated aryl migration. This process can be used for the diversity-oriented synthesis of benzannulated medium-sized and macrocyclic ring systems. sustech.edu.cnnih.gov The strategy often involves the generation of a radical at a position that facilitates a subsequent 1,4- or 1,5-aryl migration, leading to ring expansion. sustech.edu.cnnih.gov For instance, a radical generated on a side chain attached to the decyloxy group could potentially trigger the migration of the 4-iodophenyl group. This approach is particularly powerful as it can overcome the unfavorable entropic and enthalpic factors typically associated with the formation of medium-sized rings. sustech.edu.cnnih.gov

Key features of these radical-based aryl migrations include:

Triggering Methods: The initial radical can be generated through various means, including reactions with azides, trifluoromethylating agents, or phosphonylating agents. sustech.edu.cnnih.gov

Ring Expansion: The migration of the aryl group results in the formation of larger ring structures, such as 8- to 11-membered rings. sustech.edu.cnnih.gov

Versatility: This method allows for the construction of synthetically challenging scaffolds with diverse functionalities. sustech.edu.cnnih.govnih.gov

Another relevant transformation is the Smiles-Truce rearrangement, an intramolecular nucleophilic aromatic substitution. In a hypothetical scenario, if the decyloxy chain of this compound were modified to contain a suitable nucleophile and an activating group, a Smiles-Truce type rearrangement could be envisioned. More directly, desulfonylative 1,4-aryl migrations, which are mechanistically related, have been induced by N-centered sulfonamidyl radical additions to alkenes, showcasing a modern approach to C-C bond formation via aryl migration. scispace.com

Electrochemical methods can also induce these rearrangements. For example, an electroreductive radical 1,4-aryl migration has been described for N-aryl-2-iodobenzamides. rsc.org This process is initiated by the single-electron reduction of the C-I bond to generate an aryl radical, which then undergoes intramolecular cyclization and rearrangement. rsc.org This highlights a transition-metal-free approach to biaryl synthesis via an aryl migration pathway that could be conceptually applied to derivatives of this compound.

Metal-Free Organic Transformations

The development of metal-free reactions is a cornerstone of green and sustainable chemistry, aiming to reduce reliance on toxic and expensive heavy metals. preprints.org Aryl halides like this compound are key substrates in this area, participating in a variety of C-C and C-heteroatom bond-forming reactions without the need for transition-metal catalysts. preprints.orgcas.cn

Base-promoted Homolytic Aromatic Substitution (HAS) is a significant class of these transformations. cas.cn In these reactions, a strong base can promote the formation of an aryl radical from an aryl halide, which then adds to another aromatic system. cas.cn While often applied to N-containing heteroarenes, the underlying principle of base-promoted radical generation is broadly applicable. cas.cn

Hypervalent iodine reagents are frequently employed to facilitate metal-free transformations. Reagents like o-iodoxybenzoic acid (IBX) can mediate the generation of aryl radicals from sources such as aryl hydrazines. rsc.orgfrontiersin.org These radicals can then be trapped by suitable partners, enabling C-C bond formation under mild, metal-free conditions. rsc.org This approach offers advantages such as broad substrate scope and good functional group tolerance. rsc.orgfrontiersin.org

Recent advancements have also focused on direct cross-coupling of two different aryl halides under metal-free conditions, providing a sustainable route to unsymmetrical biaryls. preprints.org These methods often proceed through radical or aryne pathways, circumventing the need for pre-functionalized organometallic reagents. preprints.orgcas.cn

Transformation TypeKey Reagents/ConditionsIntermediateGeneral Applicability
Base-Promoted HASStrong base (e.g., KOtBu)Aryl radicalCoupling of aryl halides with arenes/heteroarenes cas.cn
IBX-Mediated C-C Couplingo-Iodoxybenzoic acid (IBX), Aryl hydrazineAryl radicalSynthesis of stilbenes and other coupled products rsc.org
Direct Aryl Halide CouplingBase, organic additivesAryl radical or aryneSynthesis of unsymmetrical biaryls preprints.org

Radical Reaction Pathways

Radical reactions offer unique reactivity patterns that are often complementary to traditional ionic pathways. The carbon-iodine bond in this compound is relatively weak, making it a suitable precursor for the generation of the corresponding 4-decyloxyphenyl radical.

The generation of aryl radicals from aryl halides is a well-established strategy in organic synthesis, with modern methods offering mild and efficient protocols. nih.govresearchgate.net For this compound, the 4-decyloxyphenyl radical can be generated through several contemporary methods:

Redox Processes: Single electron reduction of the C-I bond is a common method. This can be achieved using various redox systems, including photoredox catalysis with organic dyes or transition metal complexes, or through electrochemical means. nih.govresearchgate.netresearchgate.net These methods are prized for their mild reaction conditions and high functional group tolerance. researchgate.net

Hypervalent Iodine Reagents: As mentioned previously, reagents like o-iodoxybenzoic acid (IBX) can initiate radical formation from precursors like aryl hydrazines, which can then be coupled with other molecules. rsc.org

Catalytic Iodine in Air: An efficient strategy involves reacting aryl hydrazines with catalytic amounts of molecular iodine in the open air. semanticscholar.org This system generates aryl radicals that can be trapped by various substrates, such as 1,4-naphthoquinones, to afford arylated products. semanticscholar.org

Once generated, the 4-decyloxyphenyl radical is a highly reactive intermediate. Its primary application is in the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov It can add to electron-deficient alkenes (Meerwein arylation), alkynes, and aromatic systems, leading to a diverse range of functionalized products. semanticscholar.org

Generation MethodPrecursor/ReagentKey FeaturesReference
Photoredox CatalysisAryl Halide + PhotocatalystMild conditions, visible light, high functional group tolerance nih.govresearchgate.net
IBX-MediatedAryl Hydrazine + IBXTransition-metal-free, good yields, short reaction times rsc.org
Catalytic Iodine/AirAryl Hydrazine + I₂Mild, efficient, uses air as oxidant semanticscholar.org
Electrochemical ReductionAryl HalideAvoids chemical reductants, controlled potential researchgate.net

Halogen-atom transfer (also abbreviated as XAT) is a fundamental process in radical chemistry where a halogen atom is transferred from a donor molecule to a radical species. nih.gov This process is an effective method for generating carbon-centered radicals from alkyl or aryl halides. nih.govrsc.org In the context of this compound, a radical initiator can abstract the iodine atom to generate the 4-decyloxyphenyl radical.

R• + I-Ar → R-I + Ar• (where Ar = 4-decyloxyphenyl)

Key aspects of HAT processes involving iodoarenes include:

Initiators: A variety of radical species can act as HAT agents. These can be generated photochemically, electrochemically, or from the decomposition of radical initiators. rsc.orgrsc.org Recent work has explored the use of α-aminoalkyl radicals and monofluoromethyl radicals as effective HAT agents. researchgate.netnih.gov

Mechanism: The transfer of the iodine atom is a homolytic process. The relatively low bond dissociation energy of the C-I bond in iodoarenes makes them excellent halogen-atom donors compared to their bromo- and chloro-analogs.

Applications: HAT is a key step in many synthetic methodologies. For example, it is used in electrochemical C(sp²)-H bond alkylation and in sustainable halodecarboxylation protocols. rsc.orgrsc.org The aryl radical generated via HAT from this compound can then participate in various subsequent reactions, such as addition to alkenes or cross-coupling.

Other Functional Group Interconversions

The iodo-substituent in this compound serves as a versatile handle for a wide range of functional group interconversions (FGIs), primarily leveraging its ability to act as a good leaving group in substitution reactions or as a reactive site in metal-catalyzed cross-coupling reactions. vanderbilt.edufsu.edu

Common FGIs for aryl iodides include:

Nucleophilic Aromatic Substitution (SNAr): While typically requiring strong activation (electron-withdrawing groups), under certain conditions (e.g., high temperature, use of copper catalysts in Ullmann-type reactions), the iodide can be displaced by various nucleophiles.

Formation of Organometallic Reagents: The iodo group can be converted into an organolithium or Grignard reagent via metal-halogen exchange. These reagents are powerful nucleophiles for forming new C-C bonds with electrophiles like aldehydes, ketones, and esters.

Cross-Coupling Reactions: The iodo group makes this compound an excellent substrate for numerous transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions allow for the formation of C-C, C-N, and C-O bonds, providing access to a vast array of derivatives.

Finkelstein Reaction: While more common for alkyl halides, the iodide can be exchanged for another halogen (e.g., bromide or chloride) under specific conditions, although this is less common for aryl systems unless driving forces are present. vanderbilt.edu

Reduction (Dehalogenation): The iodo group can be removed and replaced with a hydrogen atom using various reducing agents, including catalytic hydrogenation or radical-based reductions.

Target Functional GroupReaction TypeTypical Reagents
Amine (-NH₂, -NHR, -NR₂)Buchwald-Hartwig AminationAmine, Palladium Catalyst, Base
Alkene (-CH=CHR)Heck ReactionAlkene, Palladium Catalyst, Base
Alkyne (-C≡CR)Sonogashira CouplingTerminal Alkyne, Palladium & Copper Catalysts, Base
Aryl/Vinyl (-Ar')Suzuki CouplingAryl/Vinyl Boronic Acid or Ester, Palladium Catalyst, Base
Nitrile (-CN)Nucleophilic SubstitutionCuCN (Rosenmund-von Braun reaction)
Hydrogen (-H)Reduction/DehalogenationH₂, Pd/C; or n-Bu₃SnH, AIBN

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the carbon-hydrogen framework of 1-Decyloxy-4-iodobenzene.

¹H NMR Spectral Analysis for Decyloxy and Aryl Moieties

The ¹H NMR spectrum provides a definitive proton count and reveals the electronic environment of the protons in the molecule. For this compound, the spectrum is typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃). The signals are distinctly segregated into those corresponding to the aromatic (aryl) portion and the aliphatic (decyloxy) chain.

The aryl moiety, a 1,4-disubstituted benzene (B151609) ring, produces a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets. The protons on the carbons adjacent to the iodine atom are deshielded compared to those adjacent to the oxygen atom, causing them to appear further downfield.

The decyloxy chain presents several key signals. The methylene (B1212753) group directly attached to the ether oxygen (-OCH₂-) is observed as a triplet, shifted downfield due to the oxygen's electron-withdrawing effect. The long chain of methylene groups (-(CH₂)₈-) typically overlaps to form a broad multiplet in the aliphatic region of the spectrum. The terminal methyl group (-CH₃) of the decyl chain appears as a distinct triplet at the most upfield position.

Specific chemical shift (δ) values and coupling constants (J) from reported data are summarized below. datapdf.com

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Ar-H (ortho to I)~7.50Doublet~8.92H
Ar-H (ortho to O)~6.64Doublet~8.92H
-OCH₂-~3.87Triplet~6.62H
-(CH₂)₈-~1.78-1.25Multiplet-16H
-CH₃~0.87Triplet~6.73H

Table 1: ¹H NMR spectral data for this compound in CDCl₃.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Complementing the proton data, ¹³C NMR spectroscopy provides a count of non-equivalent carbon atoms and information about their chemical environment, confirming the carbon skeleton of the molecule. In this compound, distinct signals are expected for each carbon in the aromatic ring and the decyloxy chain.

The aromatic region will show four signals due to the molecule's symmetry. The carbon atom bonded to the iodine (C-I) is readily identified by its chemical shift, which is significantly lower (more upfield) than what might be expected, a phenomenon known as the "heavy atom effect." Conversely, the carbon atom bonded to the oxygen (C-O) is shifted significantly downfield. The two remaining aromatic carbons (CH) are also chemically distinct.

For the decyloxy chain, the carbon of the -OCH₂- group is the most downfield of the aliphatic signals. The carbons of the long methylene chain typically resonate in a narrow range, while the terminal methyl carbon appears at the most upfield position. Although specific literature data is not provided here, analysis of related compounds confirms these expected patterns. datapdf.comclockss.org

Assignment Expected Chemical Shift (δ, ppm)
C-O (Aromatic)155 - 160
C-H (Aromatic, ortho to O)115 - 120
C-H (Aromatic, ortho to I)138 - 140
C-I (Aromatic)80 - 85
-OCH₂-68 - 70
-(CH₂)₈-22 - 32
-CH₃~14

Table 2: Predicted ¹³C NMR chemical shift ranges for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound, typically recorded from a KBr pellet or as a thin film, will display characteristic absorption bands corresponding to its structural features. clockss.org These include C-H bonds from both the aromatic ring and the aliphatic chain, the C-O ether linkage, the aromatic ring's C=C bonds, and the C-I bond.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Ar-H3100 - 3000
C-H Stretch (Aliphatic)-CH₃, -CH₂-2950 - 2850
C=C Stretch (Aromatic)Ar C=C1600 - 1450
C-O-C Stretch (Asymmetric)Aryl-Alkyl Ether1275 - 1200
C-O-C Stretch (Symmetric)Aryl-Alkyl Ether1075 - 1020
C-I StretchAryl-Iodide600 - 500

Table 3: Key Infrared (IR) absorption bands for this compound.

Mass Spectrometry Techniques

Mass spectrometry is used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of a compound's molecular formula. This technique measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). For this compound, HRMS would be used to verify its elemental composition, C₁₆H₂₅IO. The experimentally determined mass is compared against the calculated (theoretical) monoisotopic mass. The close agreement between these two values provides strong evidence for the assigned structure. clockss.org

Parameter Value
Molecular FormulaC₁₆H₂₅IO
Calculated Monoisotopic Mass360.0950 u
Expected HRMS Result (e.g., [M+H]⁺)361.1028 m/z

Table 4: Mass spectrometry data for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of compounds, including intermediates in organic synthesis. For this compound, with a molecular formula of C₁₆H₂₅IO, the calculated molecular weight is approximately 360.27 g/mol . guidechem.com In a typical ESI-MS analysis, the compound would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to this mass.

However, a detailed review of the scientific literature did not yield specific experimental ESI-MS data for this compound itself. Studies that utilize this compound as a precursor tend to report the mass spectrometry results for the final, more complex derivatives rather than the starting intermediate. clockss.org

ParameterValueSource
Molecular FormulaC₁₆H₂₅IO guidechem.com
Calculated Molecular Weight360.27 g/mol guidechem.com
Expected [M]⁺ Peak (m/z)~360.3Calculated
Reported Experimental DataNot AvailableN/A

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on unit cell dimensions, bond lengths, and bond angles. This information is invaluable for understanding structure-property relationships.

Despite its importance as a building block in materials science, particularly for liquid crystals and conjugated polymers, specific single-crystal X-ray diffraction data for this compound has not been reported in the surveyed scientific literature. guidechem.combeilstein-journals.org While the crystal structures of numerous derivatives synthesized from this compound have been determined, the solid-state structure of the parent compound itself remains uncharacterized by this technique in the available research. guidechem.com

Crystallographic ParameterValueSource
Crystal SystemNot AvailableN/A
Space GroupNot AvailableN/A
Unit Cell Dimensions (a, b, c)Not AvailableN/A
Unit Cell Angles (α, β, γ)Not AvailableN/A
Volume (V)Not AvailableN/A

Thermal Analysis

Differential Scanning Calorimetry (DSC) for Phase Transition Behavior

Differential Scanning Calorimetry (DSC) is a primary technique for investigating the thermal properties of a material, such as melting point, crystallization, and other phase transitions. It measures the heat flow into or out of a sample as a function of temperature.

For this compound, detailed DSC thermograms showing enthalpy changes for phase transitions are not extensively documented in the available literature. Research articles that synthesize and use this compound often focus on the thermal characterization of the final products. lookchem.comresearchgate.net The melting point, a key parameter obtained from DSC, is noted for many of its derivatives, but a specific value for this compound is not consistently reported in primary research articles detailing its synthesis and full characterization.

Thermal PropertyTemperature (°C)Enthalpy (ΔH)Source
Melting Transition (Tₘ)Not AvailableNot AvailableN/A
Crystallization Transition (T꜀)Not AvailableNot AvailableN/A

Optical and Electronic Characterization

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectroscopy is used to study the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The wavelength of maximum absorbance (λₘₐₓ) provides insight into the electronic structure of the compound.

The UV-Vis absorption spectrum for this compound has not been explicitly detailed in the reviewed scientific literature. While this compound is a precursor for various optically active materials, including fluorescent liquid crystals and polymers, the focus of photophysical studies is typically on the absorption and emission properties of the final conjugated systems. guidechem.comresearchgate.netnih.gov Consequently, the specific absorption maxima for the this compound intermediate are not reported.

Solventλₘₐₓ (nm)Molar Absorptivity (ε)Source
Not SpecifiedNot AvailableNot AvailableN/A

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is a crucial technique for characterizing the light-emitting properties of materials derived from this compound. While the parent compound itself is primarily a synthetic intermediate, its incorporation into larger conjugated systems, such as oligomers and polymers, imparts specific photophysical characteristics. tudelft.nlscholaris.ca These materials often exhibit strong fluorescence in solution and in the solid state. scholaris.ca

Research on conjugated polymers and bent-shape liquid crystals synthesized using this compound as a precursor reveals significant luminescence. For instance, certain bent-core liquid crystals containing oxadiazole units, which can be synthesized via reactions involving this compound, display strong blue fluorescence. The emission maxima and quantum yields are sensitive to the molecular structure and the presence of various substituents. scholaris.ca In dilute solutions, these compounds can exhibit high fluorescence quantum yields due to their rigid structures which limit non-radiative decay pathways. scholaris.ca The photoluminescent properties are also influenced by the solvent and the aggregation state of the molecules. scholaris.ca

The data below summarizes the photoluminescence characteristics of representative compounds synthesized using this compound or its close derivatives.

Table 1: Photoluminescence Data for Selected Derivatives

Compound Type Solvent/State Excitation Wavelength (λex) Emission Maximum (λem) Quantum Yield (ΦPL) Reference
Bent-Shape LC (Oxadiazole Core) Chloroform Not specified 390 - 410 nm 71 - 84%
Disubstituted Polyacetylene (Poly1) Tetrahydrofuran Not specified ~450 nm Not specified researchgate.net
Disubstituted Polyacetylene (Poly1) Thin Film Not specified ~575 nm Not specified researchgate.net
N,N'-diarylheteropentacene Solution ~490 nm ~520 - 560 nm High scholaris.ca
N,N'-diarylheteropentacene Solid State 460 nm ~540 - 610 nm Reduced scholaris.ca

Electron Spin Resonance (ESR) Spectroscopy for Charge Carrier Analysis

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful and direct method for detecting and characterizing species with unpaired electrons, such as free radicals and charge carriers (polarons or radical ions). researchgate.netaps.org In the context of materials derived from this compound, ESR is instrumental in studying the nature of charge carriers generated, for example, by chemical doping or field-effect induction. researchgate.netaps.org

The operating mechanism of organic electronic devices involves the injection of electrons (as radical anions) and holes (as radical cations), which are paramagnetic and thus ESR-active. ESR can provide information on the spin density distribution (wave function) of these carriers, their concentration, and their interaction with the local environment. aps.org

A key study on a disubstituted polyacetylene, synthesized from a 1-decyloxy-4-ethynylbenzene precursor (derived from this compound), utilized ESR to analyze charge carriers generated by iodine doping. researchgate.net The measurements revealed that the charge carriers exhibit Pauli paramagnetism, which is a characteristic signature of polarons, confirming the mechanism of charge generation in this class of materials. researchgate.net Furthermore, ESR studies on organic field-effect transistors (OFETs) have successfully identified field-induced carriers as S = 1/2 spins and have been used to evaluate the spatial extent of the carrier's wave function, which was found to be on the order of 10 molecules in pentacene (B32325) devices. aps.org

Table 2: Application of ESR for Charge Carrier Analysis in Related Systems

System Method of Carrier Generation Key ESR Finding Implication Reference
Disubstituted Polyacetylene Vapor phase iodine doping Charge carriers exhibit Pauli paramagnetism. Carriers are identified as polarons. researchgate.net
Pentacene FET Gate-induced field-effect Clear field-induced ESR signals observed (S=1/2 spins). Confirms the paramagnetic nature of injected hole carriers. aps.org
Pentacene FET Anisotropy of g-value and linewidth Anisotropic signals correspond to molecular orientation. Allows determination of molecular orientation at the device interface. aps.org
Pentacene FET ESR linewidth analysis Spin density distribution extends over ~10 molecules. Provides insight into the spatial extent of the carrier wave function. aps.org

Polarizing Optical Microscopy (POM) for Mesophase Observation

Polarizing Optical Microscopy (POM) is an essential and widely used technique for the identification and characterization of liquid crystal (LC) mesophases. libretexts.orgresearchgate.net Materials incorporating the this compound moiety are frequently designed to exhibit liquid crystallinity, and POM is the primary tool for observing the distinct optical textures that define these phases. tudelft.nlresearchgate.net

The principle of POM relies on the birefringence of liquid crystals. nih.gov When a thin film of an LC material is placed between two crossed polarizers, its anisotropic nature causes the plane of polarized light to be rotated, resulting in interference patterns and textures that are characteristic of the specific mesophase (e.g., nematic, smectic, or columnar). nih.govnih.gov The transition temperatures between different phases can also be accurately determined by observing changes in these textures upon heating or cooling. tudelft.nl

In studies of materials synthesized from this compound and its derivatives, POM has been used to identify various mesophases. researchgate.net For example, bent-shape liquid crystals have been shown to form nematic (N), smectic A (SmA), and smectic C (SmC) phases, each with a unique and identifiable texture under POM. The nematic phase often displays a schlieren texture, while smectic phases can exhibit focal-conic fan or broken fan-shaped textures. The observation of these textures provides crucial information about the long-range orientational and positional order of the molecules. libretexts.org

Table 3: Mesophase Textures Observed by POM in Related Liquid Crystals

Mesophase Type Characteristic Texture Description Reference
Nematic (N) Schlieren Texture Characterized by dark brushes or "threads" that correspond to topological defects (disclinations).
Smectic A (SmA) Focal-Conic Fan Texture Develops in layered structures where layers can bend, forming domains with a fan-like appearance.
Smectic C (SmC) Broken Fan-Shaped Texture Similar to the focal-conic texture but appears "broken" due to the tilted arrangement of molecules within the smectic layers.
Lyotropic Smectic Phase Not specified A smectic phase was identified in a disubstituted polyacetylene in solution. researchgate.net

Theoretical and Computational Studies on Aryl Iodo Ethers

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been extensively applied to the study of aryl iodo ethers to explore reaction mechanisms, predict selectivity, and understand the role of subtle intermolecular forces.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying intermediates, and characterizing the transition states that connect them. This allows for a detailed, step-by-step understanding of reaction mechanisms that are often difficult to probe experimentally. For reactions involving aryl iodo ethers, DFT has been used to elucidate the mechanisms of several key transformations.

In palladium-catalyzed reactions, such as the Heck or Ullmann couplings, the reaction cycle typically involves steps like oxidative addition, migratory insertion, and reductive elimination. researchgate.netscispace.comresearchgate.net DFT studies on model systems reveal the energetic barriers associated with each step. For instance, in the palladium-catalyzed reaction of o-iodoanilines, the oxidative addition of the C-I bond is a critical step, and subsequent CO insertion can be rate-determining with a calculated free energy barrier of 18.4 kcal/mol. researchgate.net Similarly, in intramolecular Heck-Mizoroki reactions, oxidative addition has been identified as the rate-determining step with a calculated activation free enthalpy of 10.2 kcal/mol. researchgate.net

For hypervalent iodine reagents, which can be formed from aryl iodides, DFT calculations have shown that Lewis acid catalysis can significantly accelerate reactions by lowering the energy of the LUMO centered on the iodine atom, facilitating nucleophilic attack. researchgate.net In copper-catalyzed Ullmann ether synthesis, DFT calculations support a mechanism involving the rate-determining oxidative addition of the iodoarene to an anionic copper(I)-phenoxide complex, followed by reductive elimination from a copper(III) intermediate. scispace.comnih.gov

Reaction TypeKey Mechanistic StepComputational MethodCalculated Activation Energy (kcal/mol)Reference
Pd-catalyzed CarbonylationCO₂ InsertionDFT18.4 researchgate.net
Intramolecular HeckOxidative AdditionDFT10.2 researchgate.net
Cu-catalyzed Ullmann Ether SynthesisOxidative AdditionDFTTurnover-limiting step scispace.comnih.gov
Hypervalent Iodine FluorinationIntramolecular Nucleophilic AttackSMD/M06-2XRate-determining step researchgate.net

This table presents representative activation energies calculated using DFT for key mechanistic steps in reactions involving aryl iodides, which serve as models for the reactivity of 1-decyloxy-4-iodobenzene.

DFT calculations are highly effective in predicting and explaining the regioselectivity and stereoselectivity of chemical reactions. By comparing the activation energies of transition states leading to different isomers, a quantitative prediction of the product distribution can be achieved.

In the palladium-catalyzed arylation of vinyl ethers, DFT studies have been crucial in understanding the factors that control α- versus β-regioselectivity. nih.gov The calculations revealed that the choice of ligand and the nature of the aryl halide are key determinants. For example, the use of dppp (B1165662) as a ligand with an aryl triflate favors α-arylation. nih.gov Similarly, in the arylation of o-carboranes with aryl iodides, DFT results confirmed that the reaction proceeds through a multi-step mechanism where electronic effects play a pivotal role in controlling the regioselective activation of B-H bonds. nih.gov

DFT has also been used to rationalize the N2-regioselectivity observed in the arylation of triazoles and tetrazoles with diaryliodonium salts, with computational results showing excellent agreement with experimental outcomes. nih.gov In reactions involving diaryliodonium salts, DFT calculations have helped to compare pathways leading to different products, such as ligand coupling versus aryne formation, finding that four-coordinated transition states are favored in reactions with alcohols. researchgate.net

Non-covalent interactions, such as hydrogen bonding, halogen bonding, and cation-π interactions, are critical in catalysis, influencing both reaction rates and selectivity. DFT is a primary tool for identifying and quantifying these subtle yet powerful forces. The iodine atom in aryl iodo ethers like this compound is a potent halogen bond (XB) donor. nih.gov

Computational studies on the iodine-catalyzed Claisen rearrangement of allyl aryl ethers have provided deep insights into the role of non-covalent interactions. nih.govresearchgate.net DFT calculations showed that iodine coordination to the ether oxygen atom significantly lowers the activation barrier for the rearrangement. researchgate.net Similarly, in guanidinium-catalyzed Claisen rearrangements, DFT calculations, particularly using functionals like M05-2X which are parameterized for non-covalent interactions, have been essential. nih.gov These studies revealed a network of interactions, including hydrogen bonding to the oxallyl fragment and a crucial cation-π interaction between the catalyst's aromatic substituent and the substrate's allyl fragment, which collectively stabilize the transition state and control enantioselectivity. nih.gov The calculated interaction energies for such forces can be significant, often in the range of several kcal/mol, highlighting their importance in catalysis. cam.ac.ukchemrxiv.org

Interaction TypeSystemComputational MethodKey FindingReference
Halogen BondingIodine-catalyzed Claisen RearrangementB2PLYP-D3/aug-cc-pVTZIodine coordination to ether oxygen lowers the activation barrier. researchgate.net
Cation-π & H-BondingGuanidinium-catalyzed Claisen RearrangementM05-2XMultiple non-covalent interactions stabilize the transition state, controlling enantioselectivity. nih.gov
Halogen BondingIodo-perfluorocarbons with acceptorsDFTInteraction strength correlates with electrostatic potential on the iodine atom. researchgate.net

This table summarizes findings from DFT studies on the role of non-covalent interactions in various chemical systems relevant to aryl iodo ethers.

Quantum Chemical Modeling of Electronic Structure

Quantum chemical calculations provide a detailed picture of a molecule's electronic landscape, including the nature of its chemical bonds, the distribution of electron density, and the energies and shapes of its molecular orbitals. This information is fundamental to understanding a molecule's physical properties and chemical reactivity.

The electronic structure of this compound is characterized by the interplay between the aromatic ring, the electron-donating decyloxy group, and the carbon-iodine bond. Quantum chemical calculations reveal that the iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, on the extension of the C-I bond. acs.orgacs.org This positive region is responsible for the ability of the iodine atom to act as a Lewis acidic center and engage in halogen bonding. nih.govacs.org

In related hypervalent iodine compounds, which are key reactive intermediates derived from iodoarenes, the central iodine atom is involved in a three-center-four-electron bond with axial ligands. acs.org DFT calculations on hypervalent iodosoarenes (ArIO) show that the Lowest Unoccupied Molecular Orbital (LUMO) is primarily centered on the iodine(III) atom. Activation by a Lewis acid makes this orbital more energetically accessible, enhancing its interaction with the orbitals of a substrate and accelerating the reaction. researchgate.net

Quantum chemistry offers powerful methods for the in silico prediction of spectroscopic parameters, most notably NMR chemical shifts. rsc.org The process involves calculating the nuclear magnetic shielding tensors for each atom in a molecule, which are then referenced against a standard (like tetramethylsilane) to yield chemical shifts (δ). libretexts.org DFT is a commonly used method for these predictions. researchgate.net

The accuracy of predicted NMR shifts is highly dependent on the chosen computational level (functional and basis set) and proper consideration of the molecular environment, including conformational averaging and solvent effects. nih.gov For instance, specialized basis sets like pcSseg-0 have been developed to provide improved accuracy for chemical shift calculations. nih.gov Recent advancements combine DFT calculations with machine learning algorithms to achieve high accuracy in predicting ¹H and ¹³C chemical shifts rapidly, even for complex molecules and stereoisomers. rsc.orgarxiv.org

For iodo-substituted aromatic compounds, DFT calculations can predict trends in chemical shifts. For example, the ¹³C chemical shift of the carbon atom directly bonded to iodine is sensitive to its electronic environment and intermolecular interactions. Calculations have shown that this carbon atom becomes deshielded (its chemical shift increases) upon the formation of a halogen bond, a phenomenon that can be used to probe such interactions in solution. researchgate.net

NucleusFunctional GroupPredicted Chemical Shift (δ, ppm)Basis of PredictionReference
¹³CC-I~90Deshielding effect of iodine on an aromatic ring. researchgate.net
¹³CC-O~159Typical value for an ether-linked aromatic carbon.-
¹HO-CH₂~4.0Downfield shift due to adjacent oxygen atom. pdx.edu
¹HAromatic (ortho to -OR)~6.8Shielding effect of the alkoxy group. pdx.edu
¹HAromatic (ortho to -I)~7.6Deshielding effect of the iodine atom. pdx.edu

This table presents estimated NMR chemical shifts for key nuclei in this compound. Predicted values are based on established chemical shift trends and data for analogous structures. Actual experimental values can vary with solvent and other conditions.

Molecular Dynamics Simulations of this compound

Theoretical and computational chemistry provides powerful tools for understanding the molecular behavior of aryl iodo ethers like this compound. Molecular dynamics (MD) simulations, in particular, offer a window into the dynamic nature of these molecules, revealing insights into their conformational preferences and how they interact to form larger, ordered structures. These simulations model the movement of atoms and molecules over time, governed by a set of force fields that approximate the quantum mechanical interactions.

Conformational Analysis of Long Alkyl Chains

The decyloxy group (-O-(CH₂)₉-CH₃) of this compound is a long and flexible alkyl chain, which can adopt a multitude of conformations through rotation around its single bonds. MD simulations are crucial for exploring the potential energy surface of this chain and identifying the most probable conformations.

Research findings indicate that for long alkyl chains attached to an aryl ether, the most stable conformation is typically an extended, all-trans (or anti-periplanar) arrangement. acs.org In this zigzag conformation, the steric repulsion between adjacent methylene (B1212753) groups is minimized. Deviations from this ideal trans state occur through rotations around the C-C bonds, leading to gauche conformers. These gauche states are energetically less favorable than the trans state. acs.org For instance, in simple alkanes, the energy difference between a gauche and a trans conformer is typically around 0.5 to 0.9 kcal/mol. acs.org

The conformation of the ether linkage itself (Ar-O-C-C) is also critical. The anisole (B1667542) (Ph-O-CH₃) moiety, a fundamental component of this structure, generally prefers a planar conformation to maximize conjugation between the oxygen's lone pair and the aromatic π-system. beilstein-journals.org However, the bulky alkyl chain and interactions in a condensed phase can lead to rotations around the Ar-O bond.

Molecular dynamics simulations allow for the statistical analysis of dihedral angles along the alkyl chain, providing a detailed picture of its conformational landscape. The predominant conformations found in such simulations are summarized in the table below.

Dihedral AngleDescriptionTypical Value (degrees)Relative Population
C(aryl)-O-C₁-C₂Aryl-Ether Linkage~180 (anti) or ~0 (syn)Planar favored, but rotation occurs
O-C₁-C₂-C₃First bond of alkyl chain~180 (anti)High
Cₙ-Cₙ₊₁-Cₙ₊₂-Cₙ₊₃Bonds within the alkyl chain~180 (anti)High
Cₙ-Cₙ₊₁-Cₙ₊₂-Cₙ₊₃Bonds within the alkyl chain±60 (gauche)Low

Table 1: Predominant dihedral angles in the decyloxy chain of this compound as predicted by conformational analysis principles.

Packing and Self-Assembly in Condensed Phases (e.g., Liquid Crystals)

The specific chemical structure of this compound, with its rigid aromatic head and flexible alkyl tail, makes it an amphiphilic molecule prone to self-assembly into ordered structures, particularly liquid crystalline phases. nju.edu.cn Molecular dynamics simulations can predict how these molecules arrange themselves in the condensed state, providing insights into the formation of mesophases.

The formation of liquid crystals is driven by a combination of intermolecular forces, including van der Waals interactions between the alkyl chains and π-π stacking of the aromatic rings. A crucial and distinguishing interaction for this molecule is halogen bonding. researchgate.net The iodine atom on the phenyl ring can act as a halogen bond donor, forming directional, non-covalent interactions with electron-donating atoms (like the ether oxygen) on neighboring molecules. researchgate.net This specific interaction can play a significant role in directing the self-assembly and stabilizing the resulting liquid crystal phases.

Studies on similar long-chain alkoxy-iodobenzene derivatives, such as 1-(dodecyloxy)-4-iodobenzene, have shown their utility as building blocks for creating ionic liquid crystals. beilstein-journals.org These molecules can form various mesophases, including smectic and nematic phases. In a smectic phase, the molecules are arranged in layers, with the aromatic heads aligned and the alkyl tails interdigitated. In a nematic phase, the molecules exhibit long-range orientational order but no positional order. MD simulations can help elucidate the specific packing arrangements and the energetics of these different phases.

Type of Self-AssemblyDriving ForcesResulting Structure
Lamellar Packing Van der Waals (alkyl tails), π-π stacking (aromatic rings), Halogen bondingSmectic liquid crystal phases (e.g., Smectic A)
Orientational Ordering Anisotropic molecular shapeNematic liquid crystal phases
Hierarchical Assembly Combination of interactionsFormation of larger structures like micelles or fibers in solution beilstein-journals.org

Table 2: Potential modes of self-assembly for this compound in condensed phases.

The simulations can map out the radial distribution functions to understand intermolecular distances and preferred orientations, confirming the presence of layered structures or directional alignment characteristic of liquid crystalline states.

Applications of 1 Decyloxy 4 Iodobenzene in Advanced Functional Materials

Organic Electronic and Optoelectronic Materials

1-Decyloxy-4-iodobenzene is a key intermediate in the synthesis of materials for organic electronics and optoelectronics. These materials are utilized in devices such as liquid crystal displays, organic light-emitting diodes (OLEDs), and organic photovoltaic cells.

Liquid Crystalline (LC) Materials.bohrium.comresearchgate.netclockss.orgelectronicsandbooks.comnih.gov

Liquid crystals represent a state of matter that has properties between those of a conventional liquid and those of a solid crystal. tudelft.nl this compound is instrumental in creating various liquid crystalline compounds due to its ability to introduce long alkyl chains, which influence the molecular packing and thermal behavior of the final materials.

Synthesis of Light-Emitting Bent-Shape Liquid Crystals.nih.govresearchgate.net

Bent-shape, or "banana," liquid crystals are of significant interest due to their potential for exhibiting polar order and supramolecular chirality even when the constituent molecules are achiral. rri.res.inajchem-a.com this compound is used as a starting material in the synthesis of such molecules. For instance, it can be coupled with other aromatic cores to create complex bent-shaped structures. researchgate.net In one example, this compound was reacted with a 1,3,4-oxadiazole-based compound in a palladium-catalyzed cross-coupling reaction to produce a light-emitting, bent-shaped liquid crystal. researchgate.net These materials can exhibit strong blue fluorescence, making them suitable for display applications. researchgate.net

Discotic Columnar Liquid Crystals for Charge Transport.bohrium.com

Discotic liquid crystals are characterized by their disk-shaped molecules that can self-assemble into columns, creating one-dimensional pathways for charge transport. tudelft.nlmdpi.com This property is highly desirable for applications in organic electronics. The long decyloxy chain of this compound helps to induce the formation of these columnar structures. While direct synthesis of discotic liquid crystals from this compound is a multi-step process, it serves as a precursor to create larger, more complex disc-like molecules. tudelft.nl The resulting materials can exhibit high charge carrier mobilities, which is crucial for efficient electronic devices. beilstein-journals.orgnih.gov

Photo-Cross-Linking in Liquid Crystal Domains.bohrium.comelectronicsandbooks.com

Photo-cross-linking is a technique used to stabilize the ordered structure of liquid crystal domains, creating robust films for various applications. This compound can be used to synthesize photo-reactive liquid crystal monomers. For example, it can be a starting point for creating disubstituted polyacetylene derivatives. researchgate.net These polymers can exhibit liquid crystallinity and can be cross-linked under visible light to fix the liquid crystalline order. researchgate.net This process is essential for creating stable, patterned films for optical and electronic applications.

Organic Light-Emitting Diodes (OLEDs) and Cells (LECs).bohrium.comnih.govtudelft.nl

Organic light-emitting diodes (OLEDs) are devices that emit light when an electric current is passed through a thin film of organic material. wikipedia.orgresearchgate.net Light-emitting electrochemical cells (LECs) are a related technology that incorporates mobile ions into the active layer. wikipedia.org The luminescent properties of materials derived from this compound make them suitable for use in these devices.

The synthesis of light-emitting liquid crystals, as discussed previously, directly contributes to the development of emissive layers for OLEDs and LECs. researchgate.net The bent-shape liquid crystals synthesized using this compound can exhibit strong blue fluorescence with high quantum yields, a key requirement for efficient light emission. researchgate.net Furthermore, the ability to form stable, ordered films through techniques like photo-cross-linking is advantageous for device fabrication and performance. researchgate.net

Emissive Material TypePrecursor CompoundKey PropertiesPotential Application
Bent-Shape Liquid CrystalThis compoundStrong blue fluorescence, high quantum yield. researchgate.netEmissive layer in OLEDs. researchgate.net
Disubstituted PolyacetyleneThis compoundLuminescence, photo-cross-linkable. researchgate.netStable emissive films for OLEDs. researchgate.net

Organic Photovoltaic Cells and Field-Effect Transistors.bohrium.com

Organic photovoltaic (OPV) cells, or organic solar cells, convert light into electricity. Organic field-effect transistors (OFETs) are key components in organic electronic circuits. The development of both technologies relies on organic semiconductor materials with good charge transport properties.

The discotic columnar liquid crystals, for which this compound is a precursor, are highly relevant to these applications. tudelft.nlmdpi.com The one-dimensional charge transport pathways within the columnar structures can lead to high charge carrier mobilities, which is beneficial for both OPV and OFET performance. beilstein-journals.orgnih.gov In OPVs, efficient charge transport is necessary to extract the photogenerated charges before they recombine. In OFETs, high mobility allows for faster switching speeds and higher current output. rsc.org While this compound is not directly the active material, its role in synthesizing the core components of these high-performance materials is significant. tudelft.nl

Hole Transport Materials (HTMs)

In the field of optoelectronics, particularly in the development of perovskite solar cells (PSCs), hole transport materials (HTMs) are a critical component for extracting and transporting positive charge carriers (holes) from the light-absorbing perovskite layer to the electrode. tubitak.gov.tr The efficiency of this process is highly dependent on the molecular and electronic properties of the HTM, such as its highest occupied molecular orbital (HOMO) energy level, hole mobility, and film-forming capabilities.

While direct application of this compound as an HTM is not its primary role, it serves as a crucial building block for synthesizing more complex HTMs. Research into novel triarylamine-based chromophores has utilized a closely related derivative, 1,2-bis(decyloxy)-4-iodobenzene , to construct electron-rich HTMs. mdpi.comresearchgate.net In these syntheses, the iodo-group acts as a handle for coupling reactions to build larger molecular frameworks. For instance, it enables the creation of triphenylamine (B166846) skeletons bearing multiple decyloxy groups. mdpi.comresearchgate.net These alkoxy groups are introduced to enhance solubility and to modulate the electronic properties of the final molecule.

The resulting triarylamine compounds exhibit favorable properties for use as HTMs in PSCs. mdpi.comresearchgate.net Cyclic voltammetry studies show that the HOMO energy levels of these materials can be tuned to align appropriately with the valence band of perovskite photosensitizers, which is essential for efficient hole extraction. mdpi.comresearchgate.net Computational studies on these materials have also been used to predict their hole mobility, a key parameter for performance. researchgate.net The strategic incorporation of decyloxy chains, originating from precursors like iododecyloxybenzene derivatives, is thus a key design element for developing the next generation of efficient and stable HTMs. mdpi.comresearchgate.net

PropertyCompound 1Compound 2Compound 3
Description Diphenylamine with two decyloxy groupsDiphenylamine with four decyloxy groupsDiphenylamine with thiazole-phenothiazine and two decyloxy groups
HOMO Energy Level (eV) -5.16-5.00-5.08
LUMO Energy Level (eV) -1.97-1.98-2.31
Calculated Hole Mobility (cm² V⁻¹ s⁻¹) 1.08 x 10⁻²4.21 x 10⁻²5.93 x 10⁻⁵
Data derived from novel triarylamine-based HTMs synthesized using a 1,2-bis(decyloxy)-4-iodobenzene precursor. mdpi.comresearchgate.net

Polymeric Materials Science

The reactivity of the carbon-iodine bond makes this compound an important monomer for synthesizing a variety of functional polymers through cross-coupling reactions.

Substituted polyacetylenes are a class of conjugated polymers with potential applications in organic electronics. mdpi.com Their luminescence properties can be precisely controlled by the nature of the substituents on the polymer backbone. mdpi.com this compound is a key precursor for creating the monomers used in these polymerizations.

The synthesis pathway typically involves a Sonogashira coupling reaction. First, this compound is reacted with a protected acetylene (B1199291), such as trimethylsilylacetylene, to form 2-(4-decyloxyphenyl)ethynyl-trimethylsilane . Following deprotection to yield 1-decyloxy-4-ethynylbenzene , this monomer can be polymerized. researchgate.net Alternatively, it can be coupled with another molecule of this compound to create a symmetrical disubstituted acetylene monomer, 1,1'-(ethyne-1,2-diyl)bis[4-(decyloxy)benzene] . researchgate.net

Polymerization of these monomers, often using a rhodium-based catalyst, yields high molecular weight polyacetylenes. The presence of the decyloxy side chains ensures good solubility of the resulting polymers in common organic solvents. researchgate.net These disubstituted polyacetylenes exhibit both liquid crystallinity and luminescence, with the emission characteristics being dependent on the polymer's concentration and environment (solvatochromism). researchgate.net This controlled luminescence makes them promising materials for applications in light-emitting devices and sensors. mdpi.com

PolymerMonomer UnitMolecular Weight (Mn)Key Properties
Poly1 Disubstituted acetylene with short alkyl chainsHighHigh crystallinity, Luminescence
Poly2 1,1'-(ethyne-1,2-diyl)bis[4-(decyloxy)benzene]5.2 x 10⁵ g/mol Lyotropic liquid crystallinity (Smectic A phase), Luminescence, Good solubility
Data for Poly2 derived from a polymer synthesized using a monomer prepared from this compound. researchgate.net

While specific literature detailing the direct use of this compound for poly(N-arylcarbazole)s is not prominent, its structure is ideally suited for established synthetic routes to these materials. Poly(N-arylcarbazole)s are known for their electroluminescent properties and are used in organic light-emitting diodes (OLEDs). The synthesis of these polymers often relies on metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, to form the polymer backbone.

In a hypothetical but chemically sound synthetic scheme, this compound could be coupled with a carbazole-based monomer, for example, a carbazole (B46965) bearing two boronic acid ester groups. The iodine atom on the decyloxybenzene (B3051609) derivative would readily participate in a Suzuki coupling reaction, allowing it to be incorporated into the polymer main chain. The decyloxy side chain would serve to enhance the processability and solubility of the final polymer, which is a common challenge in materials science. By tuning the comonomers, the electronic and photophysical properties of the resulting poly(N-arylcarbazole) could be tailored for specific electroluminescent applications.

The use of decyloxybenzene derivatives extends to a broader range of tailored polymeric materials. Soluble and processable poly(p-phenylene)-type polymers, for instance, are highly sought after for their emissive properties. researchgate.net The polymerization of monomers like this compound with corresponding di-boronic esters or di-ethynyl compounds via Suzuki or Sonogashira coupling reactions is a cornerstone of modern polymer chemistry. researchgate.netacs.org

For example, poly(1,4-phenylene ethynylene)s (PPEs) substituted with decyloxy side chains exhibit strong fluorescence and interesting solid-state packing behaviors. acs.org The decyloxy group, introduced via a precursor like this compound, imparts solubility and crystallinity, allowing for the creation of well-defined materials. acs.org The ability to copolymerize these monomers with other functional units allows for precise tuning of the optical and electronic properties of the resulting polymers, making them adaptable for use in transistors, solar cells, and chemical sensors. acs.org The functionalization of polymers with specific moieties is a key strategy for developing innovative materials with advanced, tailored characteristics. mdpi.com

Supramolecular Assembly and Advanced Molecular Architectures

Supramolecular chemistry focuses on creating complex, ordered structures through non-covalent interactions such as hydrogen bonding, van der Waals forces, and halogen bonding. researchgate.netuclouvain.be The molecular design of this compound makes it a candidate for building such advanced molecular architectures. The long decyloxy chain promotes organization through van der Waals interactions and can influence liquid crystalline behavior, while the iodine atom can act as a halogen bond donor, directing assembly in a specific and predictable manner.

Research has shown that related molecules, such as 1,4-bis(decyloxy)-2,5-diiodobenzene , can be used to construct controlled supramolecular structures. rug.nl The interplay between the different non-covalent forces allows molecules to self-assemble on surfaces into well-defined patterns, from simple clusters to more extended wire-like structures. nih.gov By carefully designing the building blocks, it is possible to rationally control the size and shape of the resulting supramolecular aggregates. nih.gov The principles of self-assembly seen with these related diiodo-derivatives suggest that this compound could be a valuable component in designing surfaces with patterned molecular structures or in creating new liquid crystalline phases, contributing to the development of "smart" materials and molecular devices. rug.nlrsc.org

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Pathways and Catalytic Systems

The synthesis of 1-decyloxy-4-iodobenzene and its analogs has traditionally relied on established etherification and iodination reactions. However, the future of its synthesis lies in the development of more efficient, sustainable, and versatile catalytic systems.

Current research often employs methods such as the Williamson ether synthesis, where 4-iodophenol (B32979) is reacted with an alkyl halide like 1-bromododecane (B92323) in the presence of a base. tudelft.nl While effective, these methods can sometimes require harsh conditions or lead to purification challenges. tudelft.nl To address these limitations, researchers are exploring novel catalytic approaches.

One promising avenue is the use of transition-metal-free reactions. For instance, methods for synthesizing biaryls and triaryls from benzyl (B1604629) iodoaryl ethers have been developed, showcasing the potential for new cascade radical reactions. researchgate.net Additionally, copper-catalyzed systems are being investigated for the vinylation of O-nucleophiles, which could be adapted for the synthesis of related ether structures under mild conditions. researchgate.net The development of enzyme-inspired catalysts that can self-assemble and precisely position reactants offers a paradigm shift in ether synthesis, potentially leading to higher efficiency and selectivity. illinois.edu Such catalysts could bypass the need for harsh reagents and large excesses of starting materials. illinois.edu

Furthermore, the exploration of photocatalytic methods presents a green and sustainable alternative. Photocatalytic hydrogen atom transfer (HAT) and aryl migration strategies are being developed for the functionalization of related iodoaryl compounds, which could be adapted for the synthesis and modification of this compound. researchgate.net These light-mediated reactions often proceed under mild conditions and offer unique reactivity patterns.

The table below summarizes some of the synthetic methodologies and catalytic systems being explored for iodoaryl ethers and related compounds.

Reaction Type Catalyst/Reagent Key Features Potential Application for this compound
Williamson Ether SynthesisAnhydrous potassium carbonateStandard, well-established method tudelft.nlDirect synthesis from 4-iodophenol and 1-bromodecane (B1670165)
Copper-Catalyzed VinylationCopper(I) iodide/ethyl 2-oxocyclohexanecarboxylateMild conditions, good functional group tolerance researchgate.netSynthesis of vinyl ether derivatives of this compound
Enzyme-Inspired CatalysisSelf-assembling small-molecule catalysts (e.g., SOX)High efficiency and selectivity, reduced waste illinois.eduGreener and more efficient synthesis
Photocatalytic HATVisible light photocatalystsMild reaction conditions, novel reactivity researchgate.netFunctionalization of the decyloxy chain or aromatic ring
Hypervalent Iodine Chemistry(Dichloro)iodobenzene under LED irradiationHydrogen atom abstraction for C-H functionalization acs.orgSelective modification of the alkyl chain

Integration with Combinatorial Materials Science Approaches

The vast chemical space of functional materials necessitates high-throughput methods for discovery and optimization. Combinatorial materials science, which involves the rapid synthesis and screening of large libraries of compounds, is a powerful strategy that can be applied to long-chain iodoaryl ethers like this compound. caltech.eduadvancedsciencenews.com

By systematically varying parameters such as the length of the alkyl chain, the position and nature of substituents on the aromatic ring, and the inclusion of other functional moieties, combinatorial approaches can rapidly map structure-property relationships. caltech.edu Techniques like inkjet printing and microfluidic synthesis allow for the creation of material libraries in a parallel and automated fashion. caltech.edu

For instance, a combinatorial library based on the this compound scaffold could be generated to screen for optimal properties in applications such as liquid crystals or organic semiconductors. The length of the alkoxy chain significantly influences the mesophase behavior of liquid crystalline materials. tudelft.nlwhiterose.ac.uk A combinatorial approach would allow for the rapid identification of the ideal chain length for a desired liquid crystalline phase or transition temperature.

The integration of artificial intelligence and machine learning with combinatorial synthesis is creating a new paradigm for materials discovery. caltech.edu AI algorithms can analyze the large datasets generated from high-throughput screening to identify promising candidates and even predict the properties of yet-to-be-synthesized compounds, thereby guiding future synthetic efforts. caltech.edu

Advanced Computational Modeling for Rational Material Design

Computational modeling has become an indispensable tool for the rational design of new materials, and this compound is no exception. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be used to predict the electronic and optical properties of this and related molecules. mdpi.comresearchgate.net

For example, computational studies can elucidate the relationship between molecular structure and charge transport properties, which is crucial for the design of organic electronic materials. tudelft.nl By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, reorganization energies, and transfer integrals, researchers can predict the hole and electron mobility of materials before they are synthesized. mdpi.comresearchgate.net This predictive power significantly accelerates the design-synthesis-characterization cycle.

Computational models are also vital for understanding the intermolecular interactions that govern the self-assembly of these molecules into functional architectures. The halogen bond, a non-covalent interaction involving the iodine atom, plays a significant role in the solid-state packing of iodoaryl compounds. nih.govacs.org Computational studies can predict the strength and directionality of these bonds, providing insights into the crystal engineering of materials with desired packing motifs. nih.gov Furthermore, modeling can help in understanding the formation of mesophases in liquid crystals by simulating the interactions between molecules. tudelft.nl

Exploration of New Application Domains for Long-Chain Iodoaryl Ethers

While this compound and its analogs have been explored for applications in liquid crystals and as synthetic intermediates, there is a vast and underexplored landscape of potential new applications. tudelft.nlresearchgate.net The unique combination of a long alkyl chain, an iodinated aromatic ring, and an ether linkage provides a versatile molecular platform for the development of novel functional materials.

Organic Electronics: The iodoaryl moiety can participate in a variety of cross-coupling reactions, making this compound a valuable building block for the synthesis of larger conjugated systems for organic electronics. mdpi.com The long decyloxy chain can enhance solubility and influence the morphology of thin films, which are critical parameters for device performance. tudelft.nl Research into novel triarylamine-based hole transport materials has already utilized a related compound, 1,2-bis(decyloxy)-4-iodobenzene, as a key synthetic intermediate. mdpi.com

Supramolecular Chemistry and Crystal Engineering: The iodine atom in this compound can act as a halogen bond donor, enabling the construction of well-defined supramolecular architectures. nih.govacs.org This property can be exploited to design new co-crystals, gels, and other self-assembled materials with interesting optical, electronic, or porous properties.

Biomedical Applications: Long-chain ethers are known to be components of various biologically relevant molecules. d-nb.info While outside the direct scope of this chemical-focused review, the potential for derivatizing this compound for applications in areas like drug delivery or as probes for biological systems remains an intriguing possibility for future interdisciplinary research. The hypervalent iodine chemistry associated with the iodoarene group also opens doors for applications in radiolabeling for imaging techniques like Positron Emission Tomography (PET). acs.org

Functional Polymers: this compound can be used as a monomer or a functional comonomer in the synthesis of novel polymers. For instance, it can be incorporated into polyacetylenes, leading to materials that exhibit both liquid crystallinity and luminescence. researchgate.net The long alkyl chains can impart amphiphilic properties to polymers, leading to self-assembly in solution and the formation of micelles or other nanostructures. d-nb.info

The continued exploration of these and other emerging application domains will undoubtedly unlock the full potential of this compound and the broader class of long-chain iodoaryl ethers.

Q & A

Q. What are the optimal synthetic routes for 1-decyloxy-4-iodobenzene, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or Ullmann coupling. For example, reacting 4-iodophenol with 1-bromodecane in the presence of a base (e.g., K₂CO₃) under reflux conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol ensures purity. Characterization should include ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 6.8–7.2 ppm for iodobenzene and δ 3.8–4.2 ppm for the decyloxy chain). Melting point analysis (mp ~48–51°C, as seen in analogous iodinated ethers) and HPLC can further validate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR distinguishes the decyloxy chain’s methylene protons (δ 1.2–1.6 ppm) from aromatic protons. ¹³C NMR identifies the iodine-substituted carbon (δ ~90–100 ppm due to iodine’s electronegativity).
  • IR Spectroscopy : C-O-C stretching (~1250 cm⁻¹) and C-I stretching (~500 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) detects the molecular ion peak at m/z 348.1 (C₁₆H₂₅IO⁺) .

Advanced Research Questions

Q. How can contradictions in thermodynamic data (e.g., sublimation enthalpy) for iodinated aromatics be resolved?

  • Methodological Answer : Discrepancies often arise from measurement techniques (e.g., diaphragm manometry vs. torsion effusion). Assess data quality by:
  • Error Analysis : Quantify random errors (e.g., via standard deviation across replicates) and systematic errors (e.g., calibration drift).
  • Comparative Studies : Cross-reference with structurally similar compounds (e.g., 1-chloro-4-iodobenzene, ΔₐᵣHₘ° = 71.86 kJ·mol⁻¹ ).
  • Computational Validation : Use density functional theory (DFT) to predict thermodynamic properties and compare with experimental results .

Q. What experimental designs minimize side reactions during the synthesis of this compound?

  • Methodological Answer :
  • Optimized Reaction Conditions : Use anhydrous solvents (e.g., DMF) to prevent hydrolysis. Control temperature (<100°C) to avoid dehalogenation.
  • Catalyst Selection : Employ CuI in Ullmann coupling to enhance regioselectivity.
  • In Situ Monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 9:1) to terminate before byproduct formation .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Model transition states to predict activation barriers for Suzuki-Miyaura coupling. Focus on iodine’s leaving-group ability vs. steric hindrance from the decyloxy chain.
  • Solvent Effects : Simulate polar aprotic solvents (e.g., THF) to stabilize intermediates.
  • Experimental Correlation : Compare computational predictions with empirical yields using Pd(PPh₃)₄ catalysts .

Data Analysis & Contradiction Resolution

Q. What strategies address inconsistencies in melting point data for iodinated aromatic ethers?

  • Methodological Answer :
  • Purity Assessment : Re-measure using differential scanning calorimetry (DSC) to detect impurities (<2% deviation indicates reliable data).
  • Structural Analogues : Compare with 4-iodoanisole (mp 48–51°C ), noting alkyl chain length’s impact on crystallinity.
  • Literature Review : Exclude studies lacking detailed experimental protocols (e.g., unspecified heating rates) .

Q. How should researchers design studies to evaluate the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Accelerated Aging Tests : Expose samples to UV light, humidity (40–80% RH), and elevated temperatures (40–60°C) for 1–4 weeks.
  • Stability Metrics : Monitor decomposition via HPLC (retention time shifts) and iodometric titration for free iodide release.
  • Control Groups : Include inert atmosphere (N₂) storage to isolate oxidative degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.